Tricyclohexylbenzene

Coordination Chemistry Catalysis Ligand Design

Tricyclohexylbenzene (CAS 28804-58-2) is a polycyclic aromatic hydrocarbon consisting of a benzene core fully substituted with three cyclohexyl rings, with a molecular formula of C₂₄H₃₆ and a molecular weight of 324.5 g/mol. It exists as several regioisomers, most notably 1,2,3-tricyclohexylbenzene and 1,3,5-tricyclohexylbenzene, which exhibit distinct molecular symmetries and physical properties.

Molecular Formula C24H36
Molecular Weight 324.5 g/mol
CAS No. 28804-58-2
Cat. No. B8750146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTricyclohexylbenzene
CAS28804-58-2
Molecular FormulaC24H36
Molecular Weight324.5 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=C(C(=CC=C2)C3CCCCC3)C4CCCCC4
InChIInChI=1S/C24H36/c1-4-11-19(12-5-1)22-17-10-18-23(20-13-6-2-7-14-20)24(22)21-15-8-3-9-16-21/h10,17-21H,1-9,11-16H2
InChIKeyHSDRNVLRTNPRNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tricyclohexylbenzene (CAS 28804-58-2) | Product Overview for Procurement and Research


Tricyclohexylbenzene (CAS 28804-58-2) is a polycyclic aromatic hydrocarbon consisting of a benzene core fully substituted with three cyclohexyl rings, with a molecular formula of C₂₄H₃₆ and a molecular weight of 324.5 g/mol . It exists as several regioisomers, most notably 1,2,3-tricyclohexylbenzene and 1,3,5-tricyclohexylbenzene, which exhibit distinct molecular symmetries and physical properties . This compound is characterized by a high boiling point (approximately 450.5 °C at 760 mmHg) and low volatility (vapor pressure of ~6.97 × 10⁻⁸ mmHg at 25 °C), making it suitable for high-temperature applications . Tricyclohexylbenzene serves as a critical precursor for the synthesis of bulky biarylphosphine ligands and dispersion energy donor (DED) ligands, which are essential for stabilizing low-valent transition metal and main group complexes in advanced catalysis and materials science [1].

Tricyclohexylbenzene (CAS 28804-58-2) | Why Generic Alkylbenzene Substitution Fails


Generic substitution of tricyclohexylbenzene with other alkylbenzenes (e.g., triisopropylbenzene or tert-butylbenzene derivatives) is not feasible for applications requiring precise steric and dispersion force tuning. The cyclohexyl substituents in tricyclohexylbenzene provide a unique combination of conformational flexibility and strong dispersion energy interactions that are not replicated by smaller or less flexible alkyl groups [1]. For instance, in the synthesis of dispersion energy donor (DED) ligands, the cyclohexyl groups on the phenyl ring enable the stabilization of dimeric metal complexes, whereas sterically similar ligands bearing isopropyl groups (e.g., 2,6-diisopropylphenol) yield trimeric species due to weaker dispersion forces [2]. This differential outcome directly impacts the nuclearity and reactivity of the resulting metal complexes, which in turn dictates their utility in catalysis and materials science. Therefore, selecting the precise tricyclohexylbenzene isomer (e.g., 1,2,3- vs. 1,3,5-) and ensuring its high purity is critical for reproducible synthesis and desired performance in advanced ligand design.

Tricyclohexylbenzene (CAS 28804-58-2) | Quantitative Differentiators Against Analogues


Dispersion Energy Donor (DED) Ligands: Differential Nuclearity in Metal Complexes

The use of tricyclohexylbenzene-derived ligands (specifically 2,4,6-tricyclohexylphenol) in reactions with Fe(II) and Co(II) bis(trimethylsilyl)amides yields dimeric complexes of the form [M(OC₆H₂-2,4,6-Cy₃)₂]₂ [1]. In contrast, the sterically similar ligand 2,6-diisopropylphenol (HOC₆H₃-2,6-Prⁱ₂) under identical reaction conditions (room temperature, hexanes) produces trimeric species [M(OC₆H₃-2,6-Prⁱ₂)₂]₃ for the same metals [1]. This nuclearity difference is attributed to the enhanced dispersion energy donor capabilities of the cyclohexyl groups relative to the isopropyl groups [1].

Coordination Chemistry Catalysis Ligand Design

Isomer-Dependent Boiling Point and Volatility

The 1,2,3-tricyclohexylbenzene isomer exhibits a boiling point of 450.5 °C at 760 mmHg and a calculated vapor pressure of 6.97 × 10⁻⁸ mmHg at 25 °C . In comparison, the 1,3,5-tricyclohexylbenzene isomer has a slightly lower predicted boiling point of 446.5 ± 25.0 °C at 760 mmHg [1]. These values are significantly higher than those of common alkylbenzene analogues, such as 1,3,5-triisopropylbenzene (boiling point ~235 °C) [2].

High-Temperature Solvents Thermal Stability Process Chemistry

Isomer-Specific Symmetry and Physical Property Differences

The 1,2,3-tricyclohexylbenzene isomer possesses C₁ symmetry (asymmetric), whereas the 1,3,5-isomer has D₃ₕ symmetry (trigonal planar) . This difference in molecular symmetry translates to distinct density values: the 1,2,3-isomer has a calculated density of 0.974 g/cm³ , while the 1,3,5-isomer has a higher calculated density of 1.0 ± 0.1 g/cm³ [1]. Additionally, the 1,3,5-isomer exhibits a higher LogP value (9.78) compared to the 1,2,3-isomer (LogP 7.83) [1].

Crystallography Materials Science Structure-Property Relationships

Tricyclohexylbenzene (CAS 28804-58-2) | Validated Application Scenarios Based on Evidence


Synthesis of Bulky Biarylphosphine Ligands for Palladium-Catalyzed Cross-Coupling

1-Bromo-2,4,6-tricyclohexylbenzene, a direct derivative of tricyclohexylbenzene, is a key precursor for the preparation of bulky biarylphosphine ligands used in Pd-catalyzed C–O cross-coupling reactions of aryl halides with phenols . The unique steric and dispersion energy donor properties of the cyclohexyl groups, as established in Section 3, are essential for the performance and selectivity of these catalysts.

Stabilization of Low-Valent Transition Metal and Main Group Complexes via DED Ligands

Dispersion energy donor (DED) ligands derived from 2,4,6-tricyclohexylphenol (synthesized from tricyclohexylbenzene) enable the stabilization of dimeric Mn(II), Fe(II), Co(II), Ge(II), Sn(II), and Pb(II) complexes [1]. These complexes exhibit unique nuclearity and stability compared to those derived from isopropyl-substituted ligands, making them valuable for fundamental studies in coordination chemistry and potential applications in homogeneous catalysis [1].

High-Temperature Solvent or Reaction Medium for Petrochemical Processes

With a boiling point exceeding 450 °C and extremely low volatility at ambient conditions (as quantified in Section 3), tricyclohexylbenzene is suitable as a high-temperature solvent or heat transfer fluid in petrochemical and industrial chemical processes where conventional alkylbenzenes would degrade or evaporate .

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